molecular formula C19H13BrN2O4 B5076573 N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide

N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide

Cat. No.: B5076573
M. Wt: 413.2 g/mol
InChI Key: CVCHUMFJYQXBTJ-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide: is an organic compound that features a bromophenoxy group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide typically involves the following steps:

    Formation of 4-bromophenoxybenzene: This can be achieved by reacting 4-bromophenol with phenol in the presence of a base such as potassium carbonate.

    Coupling with 2-nitrobenzoyl chloride: The intermediate 4-bromophenoxybenzene is then reacted with 2-nitrobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Reduction: The major product would be N-[4-(4-aminophenoxy)phenyl]-2-nitrobenzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action for N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenoxy and nitrobenzamide groups may play a role in binding to the active site or interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-bromophenoxy)phenyl]-2-chlorobenzamide
  • N-[4-(4-bromophenoxy)phenyl]-4-nitrobenzamide
  • 4-(4-bromophenoxy)phenyl)methanol

Uniqueness

N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide is unique due to the presence of both a bromophenoxy group and a nitrobenzamide moiety. This combination of functional groups can impart specific chemical and biological properties that may not be present in similar compounds. For example, the nitro group can undergo reduction to form an amine, providing a versatile handle for further chemical modifications.

Properties

IUPAC Name

N-[4-(4-bromophenoxy)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O4/c20-13-5-9-15(10-6-13)26-16-11-7-14(8-12-16)21-19(23)17-3-1-2-4-18(17)22(24)25/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCHUMFJYQXBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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